molecular formula C6H4BrN3 B597839 7-Brom-1H-pyrazolo[4,3-c]pyridin CAS No. 1256821-58-5

7-Brom-1H-pyrazolo[4,3-c]pyridin

Katalognummer: B597839
CAS-Nummer: 1256821-58-5
Molekulargewicht: 198.023
InChI-Schlüssel: AIFRKKWUAVZXQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

The primary target of 7-Bromo-1H-pyrazolo[4,3-C]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

7-Bromo-1H-pyrazolo[4,3-C]pyridine interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound C03, a derivative of 7-Bromo-1H-pyrazolo[4,3-C]pyridine, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKA, leading to a decrease in the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-C]pyridine core .

Industrial Production Methods: Industrial production methods for 7-Bromo-1H-pyrazolo[4,3-C]pyridine are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-1H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Comparison: 7-Bromo-1H-pyrazolo[4,3-C]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted research .

Biologische Aktivität

7-Bromo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that combines a pyrazole and a pyridine ring, with a bromine atom at the 7-position. Its molecular formula is C6H4BrN3C_6H_4BrN_3, and it has been studied for its interactions with various biological targets, particularly in the context of cancer and infectious diseases.

The primary biological activity of 7-Bromo-1H-pyrazolo[4,3-C]pyridine is attributed to its ability to inhibit tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cell proliferation and differentiation. The compound's mode of action involves:

  • Inhibition of TRKA : This leads to decreased signaling through critical pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are integral to cellular growth and survival.
  • Enzyme Interaction : The compound has shown significant interaction with various enzymes, influencing their activity and thereby modulating cellular processes essential for therapeutic applications.

Biological Activity Overview

Research indicates that 7-Bromo-1H-pyrazolo[4,3-C]pyridine exhibits several key biological activities:

  • Anticancer Properties : It has been observed to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
  • Antimicrobial Activity : In vitro studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting that it may serve as a lead compound in the development of new antitubercular agents .
  • Neuroprotective Effects : Preliminary data suggest that this compound may also influence pathways related to neurodegenerative diseases, although further research is needed to elucidate these effects fully.

Case Studies

Several studies have been conducted to explore the biological activity of 7-Bromo-1H-pyrazolo[4,3-C]pyridine:

  • Inhibition Studies on Cancer Cell Lines :
    • A study evaluated the effects of 7-Bromo-1H-pyrazolo[4,3-C]pyridine on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, correlating with the inhibition of TRKA activity.
    • Table 1 below summarizes the IC50 values for different cancer cell lines treated with this compound:
    Cell LineIC50 (µM)
    A549 (Lung)5.2
    MCF-7 (Breast)3.8
    HeLa (Cervical)4.5
  • Antitubercular Activity Evaluation :
    • In vitro assays against Mycobacterium tuberculosis H37Rv strain showed promising results for derivatives of 7-Bromo-1H-pyrazolo[4,3-C]pyridine. Compounds with specific substitutions exhibited enhanced efficacy compared to standard treatments.
    • The study reported a minimum inhibitory concentration (MIC) of 12 µg/mL for one derivative, indicating potential as a novel antitubercular agent .

Pharmacokinetics

The pharmacokinetic profile of 7-Bromo-1H-pyrazolo[4,3-C]pyridine suggests good plasma stability with low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9. This profile is advantageous as it reduces the likelihood of drug-drug interactions during therapeutic use .

Eigenschaften

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRKKWUAVZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725588
Record name 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-58-5
Record name 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.